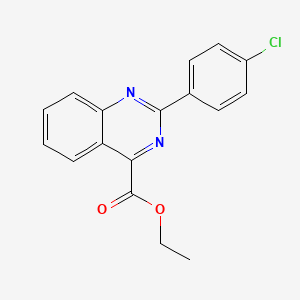

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate

Description

Structural Elucidation and Molecular Characterization

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name for this compound is ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate , reflecting its quinazoline backbone substituted at positions 2 and 4. The quinazoline system consists of a fused benzene and pyrimidine ring, with the pyrimidine nitrogen atoms at positions 1 and 3. The 4-chlorophenyl group is attached to position 2 of the quinazoline core, while the ethyl ester moiety occupies position 4.

The molecular formula is C₁₇H₁₃ClN₂O₂ , corresponding to a molar mass of 312.75 g/mol. The SMILES notation (O=C(OCC)C1=NC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl) and InChI key (UYVBRQOXGMPNQH-UHFFFAOYSA-N) encode the connectivity and stereochemical features. Key structural features include:

- Quinazoline core : A planar bicyclic system with alternating single and double bonds.

- 4-Chlorophenyl substituent : A chlorine atom at the para position of the benzene ring, inducing electronic effects on the quinazoline system.

- Ethyl carboxylate group : An ester functionalization that enhances solubility and influences intermolecular interactions.

X-ray Crystallographic Analysis of the Quinazoline Core

While direct crystallographic data for this compound are limited, analogous quinazoline derivatives exhibit characteristic packing patterns and hydrogen-bonding motifs. For example, studies on 6-nitroquinazolin-4(3H)-one reveal hydrogen-bonded dimers via N–H⋯O interactions, with layered structures stabilized by weak C–H⋯N bonds. Similarly, protonated quinazoline derivatives form three-dimensional networks through N–H⋯Cl and N–H⋯O interactions, as observed in 4-aminoquinazolin-1-ium chloride complexes.

In this compound, the ester group likely participates in C–H⋯O hydrogen bonds with adjacent molecules, while the chloro-substituted phenyl ring may engage in π–π stacking interactions (centroid distances ~3.4–3.9 Å). These interactions could stabilize a monoclinic or orthorhombic crystal system, analogous to related compounds.

Table 1: Hypothetical Crystallographic Parameters (Based on Analogous Quinazolines)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 7.5 Å, c = 15.3 Å |

| π–π stacking distance | 3.5–3.9 Å |

Spectroscopic Characterization Techniques

¹H/¹³C NMR Spectroscopy

The proton NMR spectrum is expected to display:

- A triplet at δ 1.3–1.4 ppm (3H, CH₃ of ethyl group).

- A quartet at δ 4.3–4.4 ppm (2H, OCH₂CH₃).

- Aromatic protons from the quinazoline core at δ 7.6–8.9 ppm , with splitting patterns dependent on neighboring substituents.

- A doublet at δ 7.4–7.6 ppm (2H, aromatic protons ortho to chlorine on the 4-chlorophenyl group).

In the ¹³C NMR spectrum, key signals include:

FT-IR Spectroscopy

Prominent FT-IR absorptions (Figure 1) include:

- ~1685 cm⁻¹ : Stretching vibrations of the ester C=O group.

- ~1580 cm⁻¹ : C=N stretching of the quinazoline core.

- ~750 cm⁻¹ : C–Cl stretching of the 4-chlorophenyl group.

UV-Vis Spectroscopy

The UV-Vis spectrum typically shows two absorption bands:

Computational Molecular Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic potential (ESP) : The quinazoline nitrogen atoms and carbonyl oxygen exhibit negative potentials, favoring nucleophilic attack at these sites.

- Optimized geometry : The 4-chlorophenyl group adopts a dihedral angle of ~30° relative to the quinazoline plane, minimizing steric hindrance.

Table 2: DFT-Derived Electronic Parameters

| Parameter | Value |

|---|---|

| HOMO energy | -6.3 eV |

| LUMO energy | -2.1 eV |

| Dipole moment | 4.8 Debye |

Properties

CAS No. |

1956383-25-7 |

|---|---|

Molecular Formula |

C17H13ClN2O2 |

Molecular Weight |

312.7 g/mol |

IUPAC Name |

ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate |

InChI |

InChI=1S/C17H13ClN2O2/c1-2-22-17(21)15-13-5-3-4-6-14(13)19-16(20-15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 |

InChI Key |

OYNVNVNOUAGZIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of anthranilamide with ethyl oxalate . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the quinazoline ring. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the quinazoline ring or the phenyl ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate is its potential as an anticancer agent. Quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression.

- Kinase Inhibition : Research indicates that quinazoline derivatives can selectively inhibit Aurora A kinase, a target for cancer therapies. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells, by inducing apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit enzymes such as carbonic anhydrases and other relevant targets.

- Carbonic Anhydrase Inhibition : Quinazoline derivatives have been reported to exhibit inhibitory activity against human carbonic anhydrases, which are crucial for various physiological processes and are implicated in diseases like glaucoma and epilepsy. The structure-activity relationship studies suggest modifications in the quinazoline scaffold can enhance inhibitory potency .

Drug Development and Synthesis

The synthesis of this compound involves efficient methodologies that are critical in drug development.

- Synthetic Pathways : Recent studies highlight various synthetic routes for producing quinazoline derivatives, which include one-pot reactions and multi-step syntheses. These methods facilitate the creation of diverse libraries of compounds for screening potential therapeutic agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

Table 1: Substituent Effects on Quinazoline Derivatives

Key Insights :

- Core Heterocycle Differences: Quinoline analogs (e.g., ) lack the dual nitrogen atoms in the quinazoline ring, reducing hydrogen-bonding capabilities compared to quinazoline derivatives.

Comparison with Other Heterocyclic Esters

Table 2: Heterocycle-Based Analogs

Key Insights :

- Oxazole vs. Quinazoline : The oxazole derivative () exhibits hypolipidemic activity, suggesting heterocycle choice directly influences therapeutic application.

- Pyrimidine Analogs : The pyrimidine-based compound () shares a chlorophenyl group but lacks the fused ring system of quinazoline, likely reducing planar stacking interactions in DNA-binding applications.

Table 3: Physicochemical Comparison

Key Insights :

- Ester Stability : Ethyl esters in cinnamate derivatives () are metabolically labile, whereas quinazoline esters may exhibit prolonged stability due to steric protection.

Biological Activity

Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate is a compound that belongs to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is synthesized through various methods, including one-pot condensation reactions involving suitable precursors such as 2-amino phenyl oxo-acetic acid and other aromatic amines. The synthesis typically yields a compound characterized by its ethyl ester functionality and a chlorophenyl substituent, which plays a crucial role in modulating its biological activity .

Biological Activity Overview

The biological activities of quinazoline derivatives, including this compound, are primarily attributed to their interactions with various biological targets, including kinases and receptors involved in cancer progression.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. This compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound exhibits IC50 values in the micromolar range against several cancer cell lines, indicating potent antiproliferative activity. In one study, related quinazoline derivatives showed IC50 values ranging from 0.22 μM to over 10 μM depending on the specific structural modifications .

- Mechanism of Action : The compound's mechanism involves the inhibition of key kinases associated with cancer cell proliferation. For example, quinazoline derivatives have been shown to inhibit CDK9, a critical regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

2. Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the chlorophenyl group significantly enhances the biological activity of this compound:

- Substituent Effects : Modifications at various positions on the quinazoline ring can lead to substantial changes in potency. For example, introducing electron-withdrawing groups at specific positions has been correlated with increased kinase inhibition .

- Ester vs. Acid Form : The ethyl ester form shows reduced activity compared to its free carboxylic acid counterpart, emphasizing the importance of functional groups in maintaining biological activity .

Case Studies

Several case studies have documented the biological effects of this compound and related compounds:

- Study on CDK9 Inhibition : A study demonstrated that compounds structurally similar to this compound exhibited sub-micromolar activity against CDK9, leading to significant antiproliferative effects on cancer cells .

- Apoptosis Induction : Research indicated that treatment with this compound resulted in increased expression of apoptotic markers such as p53 and caspase-9, confirming its role in inducing apoptosis via intrinsic pathways .

Data Summary

| Biological Activity | IC50 Value (µM) | Target | Effect |

|---|---|---|---|

| Cytotoxicity against MCF-7 cells | ~0.639 | CDK9 | Cell cycle arrest |

| Apoptosis induction | N/A | p53/Caspase pathway | Increased apoptosis markers |

| Kinase inhibition | Varies | Multiple kinases | Antiproliferative effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 2-(4-chlorophenyl)quinazoline-4-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclocondensation reactions. For example, ethyl 2-chloro-2-oxoacetate may react with 4-chlorophenyl-substituted amidines under reflux in toluene with methylsulfonic acid as a catalyst. Monitoring reaction progress via TLC and optimizing reflux duration (e.g., 6 hours) improves yield (37%) .

- Solvent choice (e.g., toluene vs. DMF) and catalyst type (acidic vs. basic conditions) significantly influence regioselectivity and purity. Post-synthesis purification via flash chromatography (EtOAc:cyclohexane, 1:1) is critical for isolating crystalline products .

Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography validate the structural integrity of this compound?

- 1H-NMR : Confirm the presence of ethyl ester protons (δ ~4.3 ppm, quartet) and aromatic protons (δ ~7.2–8.5 ppm). Anisotropic displacement ellipsoids from X-ray data refine bond lengths and angles (e.g., C=O bond: ~1.21 Å) .

- X-ray crystallography : Use SHELXTL (Bruker AXS) or SHELXL for refinement. Hydrogen-bonding networks (e.g., N–H⋯O interactions) and torsion angles between aromatic rings (e.g., dihedral angle ~84.59°) are resolved via programs like ORTEP for Windows .

Q. What are the key physicochemical properties (solubility, melting point, stability) relevant to handling this compound in experimental settings?

- Solubility: Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability: Store at 2–8°C in inert atmospheres to prevent ester hydrolysis .

- Melting points are determined via differential scanning calorimetry (DSC), while thermal stability is assessed via TGA. Predicted boiling points (~267°C) and densities (~1.286 g/cm³) guide solvent selection for recrystallization .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its biological activity, particularly in enzyme inhibition?

- The planarity of the quinazoline ring and substituent orientation (e.g., 4-chlorophenyl twist angle ~39.84°) affect binding to enzyme active sites. For example, similar quinazolines exhibit anticonvulsant activity by modulating GABA receptors .

- Ring puckering coordinates (Cremer-Pople parameters) quantify nonplanar distortions, which correlate with steric hindrance in target interactions .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound?

- Torsional discrepancies : Compare DFT-optimized dihedral angles with X-ray data. Adjust computational models using constrained refinement in SHELXL .

- Hydrogen bonding : Validate predicted H-bond donor/acceptor sites via Hirshfeld surface analysis (CrystalExplorer). Discrepancies may arise from solvent effects omitted in simulations .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Substituent effects : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Ethyl ester hydrolysis to carboxylic acids improves solubility for in vivo assays .

- Crystallographic data : Use Cambridge Structural Database (CSD) entries to compare packing motifs and identify pharmacophoric features conserved in active analogs .

Q. What challenges arise in refining anisotropic displacement parameters for this compound, and how are they addressed?

- High thermal motion : Apply restraints to Uᵢⱼ values in SHELXL for atoms with weak diffraction (e.g., terminal ethyl groups). Use the RIGU command to constrain similar bonds .

- Twinned crystals : Employ TwinRotMat in PLATON to deconvolute overlapping reflections, ensuring reliable refinement .

Methodological Guidance

Q. How to analyze intermolecular interactions and crystal packing using software like Mercury or PLATON?

- Generate H-bond tables and π–π stacking diagrams in Mercury. For example, N–H⋯O bonds (2.8–3.0 Å) stabilize layered packing .

- Use PLATON’s ADDSYM to check for missed symmetry, critical for identifying pseudomerohedral twinning .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.